1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol
Overview
Description
The compound “5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1,3-dione” is known to behave as an efficient cheletropic trap for both NO and NO2 radicals in the presence of oxygen, yielding EPR observable nitroxide and alkoxynitroxide .
Chemical Reactions Analysis
The compound “5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1,3-dione” is known to react with NO and NO2 radicals in the presence of oxygen .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical methods. For example, the compound “2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-” has a molecular weight of 154.2493 .Scientific Research Applications
Stereocontrolled Synthesis and Antiproliferative Activities
A study by Kiss et al. (2019) explored the stereocontrolled synthesis of estrogen derivatives, which included structural elements similar to the compound . These compounds showed potential antiproliferative activities against various human cell lines, suggesting possible applications in cancer research.
Tautomerism in Bicyclic Amino-Alcohols
Research by Smith et al. (1994) focused on the synthesis and tautomerism of bicyclic amino-alcohols. These compounds, which share structural similarities with the compound in focus, exhibit interesting tautomeric behaviors that could be valuable in the study of chemical equilibria and molecular structures.
Hydroxide Inclusion in Macrocyclic Compounds
In a study by Hu (1994), a macrocyclic compound structurally related to the compound was investigated. This study highlighted the potential of such macrocyclic structures in capturing ions, which could have implications in areas like supramolecular chemistry and sensor development.
Synthesis of Novel Tetrahydro-Benzazepines
Quintero et al. (2012) synthesized a series of polyfunctionalized tetrahydro-benzazepines, compounds related to the structure . Their research contributes to the understanding of the synthesis of complex organic molecules, which can be applied in pharmaceutical and material sciences.
Development of NMDA Receptor Antagonists
Markus et al. (2022) explored the synthesis of tricyclic compounds as phenol bioisosteres, which are structurally similar to the compound of interest. Their work, detailed in Markus et al. (2022), contributes to the development of selective NMDA receptor antagonists, potentially beneficial in neurological research and therapy.
Reaction Studies in Fluorosulphuric Acid
Baig et al. (1990) investigated the reaction of chrysanthemyl alcohol in fluorosulphuric acid, resulting in various rearrangement products. This research, detailed in Baig et al. (1990), helps understand the behavior of complex organic compounds under strong acidic conditions, relevant to synthetic chemistry.
Fluorescent Macrocyclic Chemosensor Development
Ambrosi et al. (2020) developed a new macrocyclic ligand with fluorescent properties, as outlined in Ambrosi et al. (2020). Their work contributes to the field of sensor development, particularly in detecting metal ions like Zn(II).
Properties
IUPAC Name |
1,2,24,24-tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41NO5/c1-17(2)15-23-36-24-26(28(3,4)37-23)35-22-12-13-29(5)30(6)18(11-14-31(29,34)32(22)27(24)38-32)16-20-19-9-7-8-10-21(19)33-25(20)30/h7-10,15,18,22-24,26-27,33-34H,11-14,16H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOATFFODCBZBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1OC2C(C(O1)(C)C)OC3CCC4(C5(C(CCC4(C36C2O6)O)CC7=C5NC8=CC=CC=C78)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.